molecular formula C11H19NO4 B8187374 (R)-1-Boc-azetidin-2-yl-acetic acid methyl ester

(R)-1-Boc-azetidin-2-yl-acetic acid methyl ester

Cat. No.: B8187374
M. Wt: 229.27 g/mol
InChI Key: JZUYTENKZRHCGQ-MRVPVSSYSA-N
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Description

®-1-Boc-azetidin-2-yl-acetic acid methyl ester is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an azetidine ring, and a methyl ester functional group. It is widely used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name

tert-butyl (2R)-2-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-5-8(12)7-9(13)15-4/h8H,5-7H2,1-4H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUYTENKZRHCGQ-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]1CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Boc-azetidin-2-yl-acetic acid methyl ester typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a [2+2] cycloaddition reaction involving an imine and an alkene. This reaction is often catalyzed by a transition metal such as palladium or rhodium.

    Introduction of the Boc Protecting Group: The azetidine ring is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the azetidine derivative with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of ®-1-Boc-azetidin-2-yl-acetic acid methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

®-1-Boc-azetidin-2-yl-acetic acid methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield primary alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as amines or thiols replace the Boc group or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Substituted azetidine derivatives.

Scientific Research Applications

®-1-Boc-azetidin-2-yl-acetic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the synthesis of beta-lactam antibiotics and other bioactive compounds.

    Industry: The compound is utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-Boc-azetidin-2-yl-acetic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring’s strain and reactivity allow it to form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The Boc group provides steric protection, ensuring selective reactions at desired sites.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: A naturally occurring amino acid found in sugar beets.

    N-Boc-azetidine: A protected azetidine derivative used in organic synthesis.

    Azetidine-3-carboxylic acid: Another azetidine derivative with different substitution patterns.

Uniqueness

®-1-Boc-azetidin-2-yl-acetic acid methyl ester is unique due to its combination of the Boc protecting group, azetidine ring, and methyl ester functionality. This combination imparts specific reactivity and stability, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.

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